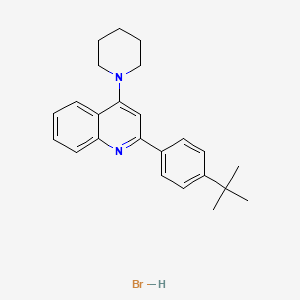

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide

Description

Properties

CAS No. |

853343-81-4 |

|---|---|

Molecular Formula |

C24H29BrN2 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-4-piperidin-1-ylquinoline;hydrobromide |

InChI |

InChI=1S/C24H28N2.BrH/c1-24(2,3)19-13-11-18(12-14-19)22-17-23(26-15-7-4-8-16-26)20-9-5-6-10-21(20)25-22;/h5-6,9-14,17H,4,7-8,15-16H2,1-3H3;1H |

InChI Key |

PAOLEGZDDFTCHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4.Br |

Origin of Product |

United States |

Preparation Methods

Cyclization Approaches

The Skraup and Doebner-Miller reactions are classical methods for quinoline synthesis, involving the condensation of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions. For 2-(4-tert-butylphenyl)-4-(1-piperidinyl)quinoline, however, these methods may lack regioselectivity for introducing substituents at positions 2 and 4. Modern adaptations often utilize microwave-assisted cyclization to enhance yield and reduce reaction times.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable precise installation of aryl groups at specific positions. For instance, a 2-bromoquinoline intermediate could undergo Stille coupling with a tributylstannane-containing tert-butylphenyl group. The Royal Society of Chemistry procedure (Source 4) demonstrates this approach using 2-((tributylstannyl)methoxy)ethan-1-ol and mesyl chloride (MsCl) in diethyl ether, highlighting the role of triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Installation of the 4-Tert-Butylphenyl Group

Stille Coupling Methodology

The tert-butylphenyl group at position 2 is introduced via a palladium-catalyzed Stille coupling. A representative procedure involves:

-

Substrate Preparation : 2-Bromoquinoline is treated with bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in anhydrous tetrahydrofuran (THF).

-

Coupling Reaction : Addition of (4-tert-butylphenyl)tributylstannane at 80°C under nitrogen atmosphere, yielding 2-(4-tert-butylphenyl)quinoline after 12 hours.

-

Workup : The reaction mixture is filtered through Celite, concentrated, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Optimization : Excess ligand (e.g., PPh₃) improves catalytic efficiency, while rigorous exclusion of oxygen prevents palladium deactivation.

Hydrobromide Salt Formation

Acid-Base Reaction

The free base is converted to its hydrobromide salt to enhance solubility and stability:

-

Dissolution : 2-(4-tert-Butylphenyl)-4-(1-piperidinyl)quinoline (1 equiv) is dissolved in anhydrous diethyl ether.

-

Acid Addition : Hydrobromic acid (48% w/w, 1.1 equiv) is added dropwise at 0°C, inducing precipitation.

-

Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

-

Stoichiometry : Excess HBr prevents residual free base.

-

Temperature : Low temperatures minimize decomposition.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or halogenating agents (e.g., bromine) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in substituents at the 4-position of the quinoline ring or the aryl group at the 2-position. Key examples include:

Structural Insights :

- Morpholinyl introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity .

- Aryl Group Modifications : Bromophenyl or dimethoxyphenyl substituents at the 2-position may influence electronic properties and π-π stacking interactions .

Comparison :

- The target compound’s hydrobromide salt likely forms via acid-base reaction with HBr, a common step in quinoline derivative purification .

- Boc-protected analogs (e.g., tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate) require deprotection for biological activity, adding synthetic complexity .

Q & A

Q. What are the common synthetic routes for 2-(4-tert-butylphenyl)-4-(1-piperidinyl)quinoline hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes starting with functionalization of the quinoline core. Key steps include:

- Spiro-piperidine formation : Cyclization reactions using tert-butyl-substituted precursors under controlled pH and temperature (e.g., acetic acid catalysis at 60–80°C) .

- Piperidinyl introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with 1-piperidinyl derivatives, requiring anhydrous conditions and palladium catalysts .

- Hydrobromide salt formation : Treatment with HBr in polar aprotic solvents (e.g., THF) to improve crystallinity . Optimization focuses on solvent choice (e.g., DMF for solubility), temperature gradients, and catalyst loading to maximize yields (reported 60–85%) .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Structural characterization relies on:

- IR spectroscopy : Identification of key functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹, aromatic C-H bends) .

- GC-MS : Detection of molecular ion peaks (e.g., m/z ≈ 400–450 for the free base) and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms spiro-piperidine geometry, with R-factors <0.05 .

Q. What are the key structural features influencing its reactivity and biological activity?

- The tert-butylphenyl group enhances lipophilicity, improving membrane permeability .

- The piperidinyl moiety acts as a hydrogen bond acceptor, critical for interactions with biological targets (e.g., enzymes or receptors) .

- The quinoline core provides a planar aromatic system for π-π stacking, influencing binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .

- Structural benchmarking : Compare IC₅₀ values of analogs with crystallographic data to identify critical substituents (e.g., tert-butyl vs. methyl groups) .

- Meta-analysis : Pool data from studies with standardized protocols (e.g., fixed pH or temperature) to reduce variability .

Q. What strategies are effective in structure-activity relationship (SAR) studies for modifying the quinoline core?

- Positional isomerism : Test bromine or methyl substitutions at C-2, C-4, or C-6 to assess steric and electronic effects on activity (e.g., 6-bromo derivatives show enhanced antiviral activity) .

- Piperidinyl modifications : Replace piperidine with morpholine or azepane to alter binding kinetics .

- Salt forms : Compare hydrobromide, hydrochloride, and free base forms to optimize solubility and bioavailability .

Q. How can low yields in multi-step syntheses be addressed?

- Intermediate purification : Use flash chromatography or recrystallization after each step to remove byproducts .

- Catalyst screening : Test palladium/phosphine complexes (e.g., XPhos vs. SPhos) to improve coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for thermally demanding steps .

Methodological Guidance

Q. How to design experiments for assessing the compound’s pharmacokinetic properties?

- In vitro models : Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability .

- LC-MS/MS : Quantify plasma concentrations in rodent models post-administration, with LOQ ≤1 ng/mL .

Q. What computational tools are recommended for predicting target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.